![molecular formula C16H15FN2O4S B2828325 3-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 896357-69-0](/img/structure/B2828325.png)
3-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide
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Overview
Description
The compound “3-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide” is an organic compound containing a fluorophenyl group, a methoxy-nitrophenyl group, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The fluorophenyl and methoxy-nitrophenyl groups are likely to influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group in the methoxy-nitrophenyl part of the molecule could potentially undergo reduction reactions .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on compounds structurally related to "3-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide" has delved into their pharmacokinetics and metabolism, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. One study focused on a selective androgen receptor modulator (SARM) that demonstrated low clearance, moderate volume of distribution, and extensive metabolism in rats, offering a glimpse into the drug's pharmacokinetic characteristics and its potential therapeutic applications (Di Wu et al., 2006).
Antioxidant and Anticancer Activity
Novel derivatives related to the chemical structure of interest have been synthesized and evaluated for their antioxidant and anticancer activities. A particular study highlighted the synthesis of derivatives that showed significantly higher antioxidant activity compared to ascorbic acid and exhibited cytotoxicity against specific cancer cell lines, indicating the potential for these compounds in therapeutic applications (I. Tumosienė et al., 2020).
Molecular Structure and Applications
The molecular structures of these compounds, characterized by various spectroscopic techniques, underpin their diverse biological activities and applications in material science and pharmaceuticals. For instance, the crystal structure of a compound containing the thiophene ring, a common motif in heterocyclic chemistry, was detailed, emphasizing its potential utility in various domains due to the wide spectrum of biological activities associated with substituted thiophenes (S. Nagaraju et al., 2018).
Antimicrobial Activity
Another avenue of research has involved the synthesis of novel derivatives aiming at exploring their antimicrobial efficacy. Specific compounds have been synthesized and tested for their activity against bacterial and fungal strains, showing significant antimicrobial properties that could lead to the development of new therapeutic agents (M. Helal et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPOXHKRPHSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)propanamide |
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